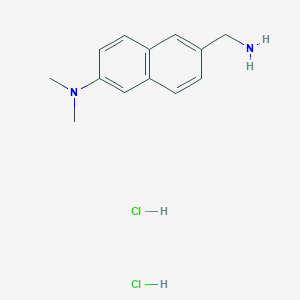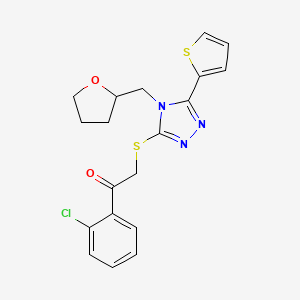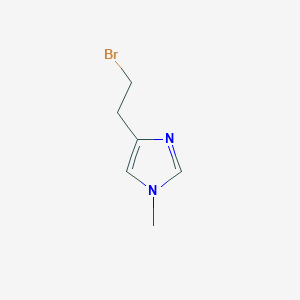
2-Bromo-1,10-phenanthroline-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,10-phenanthroline-5,6-dione is a brominated derivative of 1,10-phenanthroline-5,6-dione. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C12H5BrN2O2, and it has a molecular weight of 289.09 g/mol .
Vorbereitungsmethoden
The synthesis of 2-Bromo-1,10-phenanthroline-5,6-dione typically involves the bromination of 1,10-phenanthroline-5,6-dione. One common method includes the use of bromine (Br2) in the presence of sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is carried out at elevated temperatures to ensure complete bromination . Another method involves the use of N-oxide formation followed by bromination using tetrabutylammonium bromide (TBAB) and p-toluenesulfonic anhydride .
Analyse Chemischer Reaktionen
2-Bromo-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and tetrabutylammonium bromide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,10-phenanthroline-5,6-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-1,10-phenanthroline-5,6-dione involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to different biological effects. The pathways involved in these interactions depend on the specific metal ions and the biological context .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,10-phenanthroline-5,6-dione can be compared with other similar compounds, such as:
1,10-Phenanthroline: A parent compound that lacks the bromine and dione functionalities.
1,10-Phenanthroline-5,6-dione: Similar to this compound but without the bromine atom.
5-Bromo-1,10-phenanthroline: Contains a bromine atom but lacks the dione functionalities.
The uniqueness of this compound lies in its combination of bromine and dione functionalities, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H5BrN2O2 |
|---|---|
Molekulargewicht |
289.08 g/mol |
IUPAC-Name |
2-bromo-1,10-phenanthroline-5,6-dione |
InChI |
InChI=1S/C12H5BrN2O2/c13-8-4-3-7-10(15-8)9-6(2-1-5-14-9)11(16)12(7)17/h1-5H |
InChI-Schlüssel |
AIQZZIVCEZTHPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC(=N3)Br)C(=O)C2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


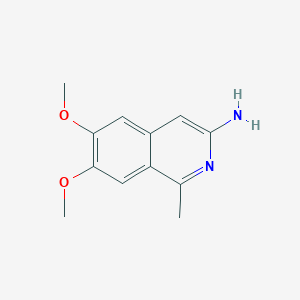
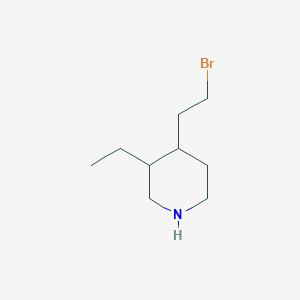

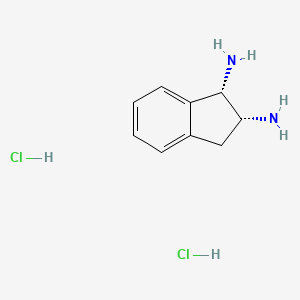
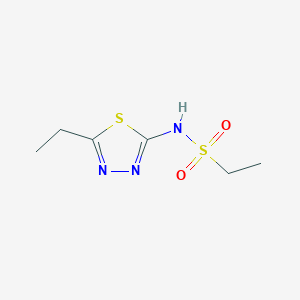

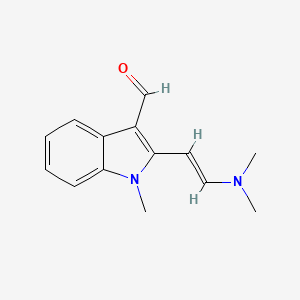
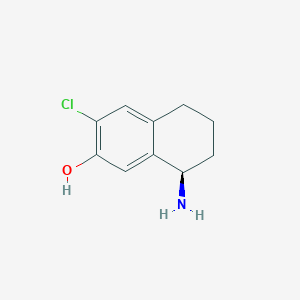
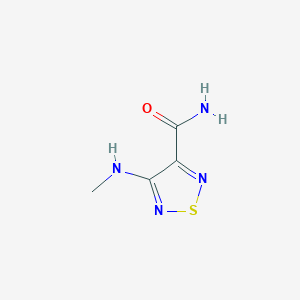
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
